Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C10H9N3O3 and a molecular weight of approximately 231.20 g/mol. It appears as a white crystalline powder and has a melting point ranging from 139 to 141 °C. The compound is characterized by its insolubility in water but solubility in various organic solvents, including methanol, dichloromethane, and ethyl acetate. Its logP (octanol-water) value of 1.69 indicates that it is lipophilic, which influences its behavior in biological systems and its applications in various fields .
These reactions make it a versatile compound for synthetic applications in organic chemistry.
Research indicates that methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate exhibits significant biological activities. Notably:
These activities position it as a candidate for further research in pharmaceutical applications .
The synthesis of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate typically involves several steps:
Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate finds applications across various industries:
Additionally, its biological activities suggest applications in pharmaceuticals for cancer treatment and oxidative stress management .
Studies on the interactions of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate with other compounds have indicated its potential synergistic effects when combined with certain drugs or materials. Its lipophilicity may enhance drug delivery systems or improve the stability of formulations containing sensitive active ingredients.
Several compounds share structural similarities with methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzotriazole | C7H6N4 | Known for corrosion inhibition; simpler structure |
| 6-Methoxybenzotriazole | C9H10N4O | Similar methoxy group; used in UV stabilization |
| Methylbenzotriazole | C8H8N4 | Exhibits similar biological properties |
Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate is unique due to its specific carboxylate functionality combined with the methoxy group, enhancing its solubility profile and biological activity compared to these similar compounds .